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molecular formula C6H4Cl2O3S B1395601 Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate CAS No. 96232-70-1

Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Cat. No. B1395601
M. Wt: 227.06 g/mol
InChI Key: OKYOKWYLOLTNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04904686

Procedure details

Dry hydrogen chloride gas was bubbled into a solution of crude 2,4-dichloro-2-methoxycarbonylthiophen-3(2H)-one (6.8 g, 30 mmol) in acetic acid (30 ml) until saturated. The mixture was allowed to stand for 2 days, concentrated under reduced pressure and the precipitate filtered and recrystallised from methanol, m.p. 107°-108° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-dichloro-2-methoxycarbonylthiophen-3(2H)-one
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].Cl[C:3]1([C:10]([O:12][CH3:13])=[O:11])[C:7](=[O:8])[C:6]([Cl:9])=[CH:5][S:4]1>C(O)(=O)C>[Cl:9][C:6]1[C:7]([OH:8])=[C:3]([C:10]([O:12][CH3:13])=[O:11])[S:4][C:5]=1[Cl:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
2,4-dichloro-2-methoxycarbonylthiophen-3(2H)-one
Quantity
6.8 g
Type
reactant
Smiles
ClC1(SC=C(C1=O)Cl)C(=O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
CUSTOM
Type
CUSTOM
Details
recrystallised from methanol, m.p. 107°-108° C.

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
ClC=1C(=C(SC1Cl)C(=O)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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